molecular formula C22H20ClF2N3O2 B10800525 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

Cat. No.: B10800525
M. Wt: 431.9 g/mol
InChI Key: VJJGAJAUECQWSZ-LJQANCHMSA-N
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Description

  • Coupling of the urea intermediate with 3-methylisoquinoline.

  • Conditions: require the use of coupling reagents such as EDCI or DCC, often conducted at room temperature.

Industrial Production Methods

Industrial production scales up the laboratory synthesis using optimized conditions for higher yield and purity:

  • Batch Processes: : Commonly employed for precise control over reaction parameters.

  • Continuous Flow Processes: : Utilize advanced reactors to maintain consistent reaction conditions, enhancing efficiency and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through multi-step reactions involving the following key steps:

  • Formation of Chromen Moiety

    • Initial reaction of starting materials to form 7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen.

    • Conditions: typically involve condensation reactions under acidic or basic conditions.

  • Attachment of Urea Group

    • Reaction of chromen intermediate with an isocyanate to form the urea linkage.

    • Conditions: often involve mild heating and the presence of a base to neutralize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea undergoes several reactions:

  • Oxidation: : Conversion to corresponding oxides under oxidizing conditions.

  • Reduction: : Reduction of certain functional groups using hydrides or hydrogen gas.

  • Substitution: : Halogen exchange or nucleophilic substitutions, especially at the chlorinated position.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, alkoxides, halides.

  • Reaction Conditions: : Reactions often conducted at room temperature to mild heating (25-80°C) and ambient to slightly elevated pressures.

Major Products Formed

  • Oxidation Products: : Alcohols, ketones.

  • Reduction Products: : Alkanes, amines.

  • Substitution Products: : Various functional derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in synthesizing complex organic molecules, offering insights into reaction mechanisms and pathways.

Biology

In biological research, it is utilized for studying enzyme interactions and as a potential inhibitor for certain biological targets.

Medicine

Preliminary studies suggest its potential use as a pharmaceutical agent, particularly in cancer and neurological disorder research.

Industry

In industry, the compound finds applications in developing new materials and chemical processes, enhancing the efficiency and specificity of catalytic reactions.

Mechanism of Action

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea exerts its effects through:

  • Molecular Targets: : Interacts with specific proteins or enzymes, modulating their activity.

  • Pathways: : Affects cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4R)-7-chloro-3,4-dihydrochromen-4-yl]urea

  • 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-4-yl]isoquinoline

  • 3-methylisoquinolin-5-yl-urea

Highlighting Uniqueness

The presence of both the chromen and isoquinoline moieties in 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea offers unique chemical and biological properties not seen in similar compounds, making it a valuable candidate for further research and application development.

Properties

IUPAC Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGAJAUECQWSZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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